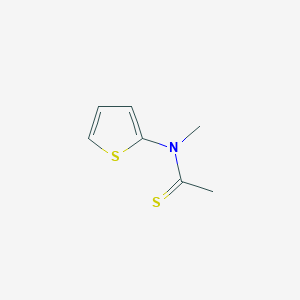
N-Methyl-N-(2-thienyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-thienyl)ethanethioamide (MTETA) is a synthetic compound that belongs to the class of thioamides. It has been extensively studied in scientific research due to its potential therapeutic applications. MTETA is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mécanisme D'action
N-Methyl-N-(2-thienyl)ethanethioamide is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-(2-thienyl)ethanethioamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects are well documented in the scientific literature. However, there are also some limitations to using this compound in laboratory experiments. It can be difficult to administer to animals due to its low solubility in water. Additionally, its effects may vary depending on the route of administration and the dose used.
Orientations Futures
There are several potential future directions for research on N-Methyl-N-(2-thienyl)ethanethioamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dose and route of administration for this compound in laboratory experiments. Finally, more studies are needed to elucidate the mechanisms underlying its various therapeutic effects.
Méthodes De Synthèse
N-Methyl-N-(2-thienyl)ethanethioamide can be synthesized using the reaction between N-methylacetamide and 2-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
N-Methyl-N-(2-thienyl)ethanethioamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
| 172896-61-6 | |
Formule moléculaire |
C7H9NS2 |
Poids moléculaire |
171.3 g/mol |
Nom IUPAC |
N-methyl-N-thiophen-2-ylethanethioamide |
InChI |
InChI=1S/C7H9NS2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |
Clé InChI |
LSHALEHGMDBMGL-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C)C1=CC=CS1 |
SMILES canonique |
CC(=S)N(C)C1=CC=CS1 |
Synonymes |
Ethanethioamide, N-methyl-N-2-thienyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




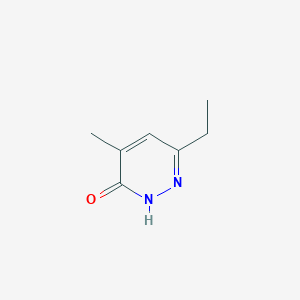

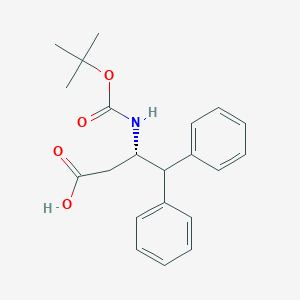
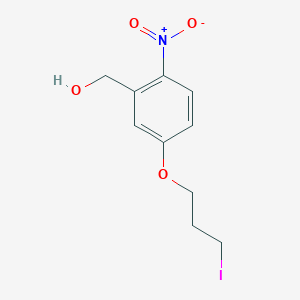



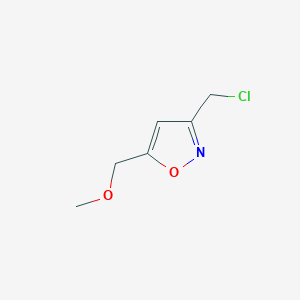

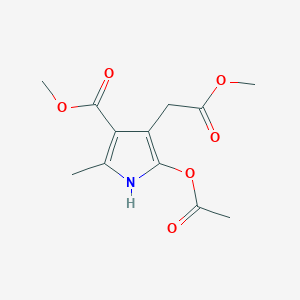
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)

